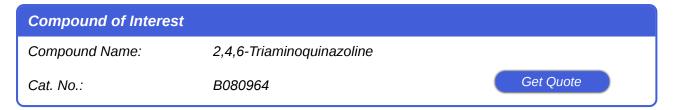


Spectroscopic and Synthetic Profile of 2,4,6-Triaminoquinazoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for **2,4,6-triaminoquinazoline**. Due to the limited availability of direct experimental data for **2,4,6-triaminoquinazoline** in the reviewed literature, this report leverages data from the closely related and structurally analogous compound, **2,4,6-triaminopyrimidine**, to provide a representative spectroscopic profile. This approach offers valuable insights for researchers working with this class of compounds. All presented data for the core molecule should be understood in this context.

Synthesis of 2,4,6-Triaminoquinazoline

A potential synthetic route to **2,4,6-triaminoquinazoline** can be adapted from methodologies reported for its derivatives. A plausible approach involves the amination of a corresponding polychlorinated precursor.

Representative Synthetic Protocol

The synthesis of **2,4,6-triaminoquinazoline** can be envisioned through the ammonolysis of 2,4,6-trichloroquinazoline. This reaction typically involves heating the chlorinated precursor with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or 1,4-dioxane) in a sealed vessel to achieve the desired substitution.

Reaction Scheme:



It is crucial to note that the regioselectivity of the substitution can be influenced by the reaction conditions, and a mixture of partially aminated intermediates may be formed. Purification would likely be achieved through chromatographic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2,4,6**-triaminoquinazoline, based on the available data for the structurally similar 2,4,6-triaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2,4,6-Triaminoquinazoline** (in DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------------|
| ~5.0 - 6.0 | br s | 6H | -NH₂ protons |
| ~6.5 - 7.5 | m | 2H | Aromatic protons |
| ~8.0 | S | 1H | Aromatic proton |

Note: The chemical shifts of the amino protons can be broad and may vary with concentration and temperature. The aromatic proton signals will depend on the substitution pattern of the quinazoline ring system.

Table 2: Predicted ¹³C NMR Data for **2,4,6-Triaminoquinazoline** (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|---------------------------------|--|
| ~160 - 165 | C2, C4, C6 (C-NH ₂) | |
| ~150 - 155 | C8a | |
| ~110 - 140 | Aromatic carbons | |
| ~90 - 100 | C5 | |



Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2,4,6-Triaminoquinazoline

| m/z | Interpretation | |
|--------|--|--|
| [M]+ | Molecular ion peak | |
| [M+H]+ | Protonated molecular ion peak (in ESI or CI) | |

Note: The exact mass and fragmentation pattern would need to be determined experimentally.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for 2,4,6-Triaminoquinazoline

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|---|
| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |
| 1650 - 1600 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1350 - 1250 | Medium | C-N stretching |

Experimental Protocols NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent, such as DMSO- d_6 . 1 H and 13 C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry

Mass spectra could be obtained using techniques such as Electron Ionization (EI) for the molecular ion and fragmentation pattern, or Electrospray Ionization (ESI) to observe the protonated molecular ion.

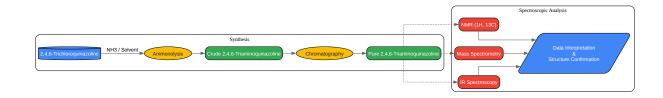


Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2,4,6-triaminoquinazoline**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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